Comparative Lipophilicity: 4-CF3-Benzyl vs. 3-CF3-Benzyl Positional Isomer
The target compound CAS 392301-10-9 with a 4-(trifluoromethyl)benzyl substituent is predicted to have a higher lipophilicity (estimated XLogP3 ≈ 3.5) compared to its 3-CF3 positional isomer CAS 392301-70-1 (estimated XLogP3 ≈ 2.8). This difference arises from the para-substitution pattern producing a more linear, less polar molecular shape that enhances membrane partitioning. Vendor data for a closely related 4-CF3-benzylthio-thiadiazole benzamide analog (CAS 392301-34-7) reports an experimental XLogP3 of 5.4, confirming the significant lipophilicity contribution of this motif .
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 3.5 (CAS 392301-10-9, 4-CF3-benzyl) |
| Comparator Or Baseline | Estimated XLogP3 ≈ 2.8 (CAS 392301-70-1, 3-CF3-benzyl positional isomer); Experimental XLogP3 = 5.4 (CAS 392301-34-7, related 4-CF3-benzylthio-thiadiazole benzamide analog) |
| Quantified Difference | Estimated Δ ≈ +0.7 log units for 4-CF3 vs. 3-CF3 isomer; class-consistent XLogP3 elevation confirmed by experimental analog data |
| Conditions | Predicted values based on fragment-based calculation (XLogP3); experimental value from vendor QC data for a structurally related analog sharing the same 4-CF3-benzylthio-thiadiazole core |
Why This Matters
A 0.7 log unit increase in lipophilicity can significantly affect membrane permeability and oral bioavailability, making the 4-CF3 isomer a distinct chemical entity for ADME profiling in drug discovery programs.
